(3S)-4-bromo-3-hydroxybutanoic acid is a chiral compound characterized by its molecular formula and a molecular weight of approximately 183.001 g/mol. This compound features a bromine atom at the fourth carbon position and a hydroxyl group at the third carbon, contributing to its unique properties and reactivity. Its density is reported to be around 1.8 g/cm³, and it has a boiling point of approximately 337 °C at 760 mmHg .
These reactions are significant for synthesizing derivatives that may exhibit different biological activities or properties.
The synthesis of (3S)-4-bromo-3-hydroxybutanoic acid can be achieved through several methods, including:
These methods highlight the compound's accessibility for research and industrial applications.
(3S)-4-bromo-3-hydroxybutanoic acid has potential applications in:
Several compounds share structural similarities with (3S)-4-bromo-3-hydroxybutanoic acid. Below is a comparison highlighting their uniqueness:
These compounds demonstrate variations in functional groups that significantly influence their chemical behavior and biological activity, making (3S)-4-bromo-3-hydroxybutanoic acid distinct in its applications and interactions.
(3S)-4-Bromo-3-hydroxybutanoic acid (C₄H₇BrO₃) features a four-carbon backbone with a bromine atom at position 4, a hydroxyl group at position 3, and a carboxylic acid group at position 1. The (3S) designation specifies the absolute configuration at the third carbon, where the hydroxyl group occupies the S stereochemical position.
Key Structural Features:
The compound’s geometry is influenced by intramolecular hydrogen bonding between the hydroxyl (O-H) and carboxylic acid (C=O) groups, stabilizing a gauche conformation. This interaction reduces rotational freedom around the C3-C4 bond, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in related analogs.
While direct crystallographic data for (3S)-4-bromo-3-hydroxybutanoic acid are limited, studies on its enantiomer, (3R)-4-bromo-3-hydroxybutanoic acid, reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 7.2 Å, b = 5.8 Å, c = 10.1 Å. The (3S) configuration is expected to adopt a similar packing arrangement but with inverted chirality at C3.
Conformational Dynamics:
The stereochemical versatility of 4-bromo-3-hydroxybutanoic acid gives rise to four possible stereoisomers: (3S,4R), (3S,4S), (3R,4R), and (3R,4S).
Key Observations:
Organocatalytic asymmetric α-bromination represents a powerful methodology for synthesizing (3S)-4-bromo-3-hydroxybutanoic acid with high stereoselectivity [4]. The use of chiral organocatalysts enables the formation of carbon-bromine bonds with precise stereochemical control, offering significant advantages over traditional bromination methods [5].
Recent advances in organocatalytic α-bromination have demonstrated exceptional performance using N-bromosuccinimide as the brominating agent [4]. Research has shown that pyrrolidine-based catalysts, particularly (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, achieve excellent yields and enantioselectivities in aldehyde bromination reactions [4]. The methodology employs low catalyst loadings (typically 2-5 mol%), short reaction times (4-15 hours), and mild temperatures (0-25°C) [4].
The mechanism involves enamine formation between the organocatalyst and the carbonyl substrate, followed by electrophilic bromination of the enamine intermediate [4] [5]. Critical to the success of this approach is the controlled addition of N-bromosuccinimide and the presence of water to prevent over-bromination [4]. Studies have revealed that the addition of water increases product yields from 5% to 73% while reducing dibrominated byproducts from 48% to 15% [4].
| Catalyst Type | Yield (%) | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|
| Diphenylpyrrolidine | 85-92 | 94-96 | 8-12 | 0-5 |
| Prolinamide | 78-85 | 88-92 | 10-15 | 15-25 |
| Imidazolidine | 80-88 | 90-94 | 6-10 | 0-10 |
The optimization of reaction conditions has identified several key parameters for maximizing enantioselectivity [4]. Temperature control is crucial, with lower temperatures (0-5°C) generally providing higher selectivities [4]. The choice of solvent significantly impacts both yield and selectivity, with dichloromethane and acetonitrile proving most effective [5].
Enzymatic resolution provides an alternative route to enantiomerically pure (3S)-4-bromo-3-hydroxybutanoic acid through biocatalytic processes [6] [16] [27]. This approach leverages the exceptional selectivity of enzymes to distinguish between enantiomers and achieve high optical purity.
Glycolate oxidase from spinach (Spinacia oleracea) has demonstrated remarkable enantioselectivity in the oxidative resolution of racemic 2-hydroxy carboxylic acids [6] [20]. The enzyme catalyzes the oxidation of one enantiomer preferentially, leaving the desired (R)-enantiomer with high enantiomeric purity [6]. This methodology provides a convenient biocatalytic method for preparing enantiomerically pure hydroxy acids using molecular oxygen as the oxidant [6].
Beta-keto ester reductases represent another powerful class of enzymes for asymmetric synthesis [16] [21] [27]. Penicillium citrinum has been found to catalyze the reduction of methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity [16]. The process achieves excellent conversion rates and enantiomeric excess values exceeding 95% [16].
| Enzyme Source | Substrate | Product ee (%) | Yield (%) | Cofactor |
|---|---|---|---|---|
| Penicillium citrinum | 4-bromo-3-oxobutyrate | >95 | 89-94 | NADPH |
| Rhodococcus sp. | 4-bromo-3-oxobutyrate | >99 | 92-96 | NADH |
| Spinach glycolate oxidase | 2-hydroxy acids | >90 | 85-92 | O₂ |
Engineered enzyme systems have further enhanced the efficiency of biocatalytic synthesis [21] [27]. Escherichia coli transformants containing mutant β-keto ester reductase (KER-L54Q) from Penicillium citrinum, combined with cofactor regeneration systems, produce methyl (S)-4-bromo-3-hydroxybutyrate in 98.5% yield and 99% enantiomeric excess [21] [27]. The incorporation of glucose dehydrogenase or alcohol dehydrogenase for cofactor regeneration enables economically viable processes [27].
The Hell-Volhard-Zelinsky reaction represents a classical method for introducing bromine at the α-position of carboxylic acids [8] [9] [34]. This reaction provides access to (3S)-4-bromo-3-hydroxybutanoic acid through careful optimization of reaction parameters and subsequent stereoselective transformations.
The reaction mechanism proceeds through four distinct steps: formation of acyl bromide, keto-enol tautomerization, bromination of the enol form, and hydrolysis to regenerate the carboxylic acid [8] [9]. The use of phosphorus tribromide as catalyst and molecular bromine as brominating agent under harsh conditions (temperatures exceeding 373 K) enables efficient α-bromination [9] [34].
Optimization studies have identified critical parameters affecting reaction efficiency and selectivity [8] [34]. Temperature control is paramount, with optimal conditions typically requiring 100-130°C for complete conversion [34]. Reaction time varies from 2-8 hours depending on substrate reactivity and desired conversion [34]. The amount of phosphorus tribromide catalyst significantly influences reaction rate, with substoichiometric amounts (0.1-0.5 equivalents) proving most effective [34].
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Temperature (°C) | 100-130 | High impact | Moderate impact |
| Reaction Time (h) | 2-8 | Moderate impact | Low impact |
| PBr₃ Loading (equiv) | 0.1-0.5 | High impact | High impact |
| Br₂ Equivalents | 1.1-1.5 | High impact | Moderate impact |
Modern variations of the Hell-Volhard-Zelinsky reaction have addressed limitations of the classical protocol [10] [34]. Flow chemistry approaches enable better heat and mass transfer, leading to improved yields and reduced reaction times [10]. Microwave-assisted protocols provide rapid heating and enhanced reaction rates while maintaining selectivity [34].
The reaction scope extends beyond simple carboxylic acids to include substituted derivatives [8] [10]. However, the harsh reaction conditions limit functional group tolerance, necessitating protecting group strategies for sensitive substrates [34]. Post-reaction workup requires careful hydrolysis to avoid racemization of the α-stereocenter [8].
Stereocontrolled hydrolysis of ester precursors provides a viable route to (3S)-4-bromo-3-hydroxybutanoic acid while maintaining stereochemical integrity [11] [15] [36]. This approach relies on the principles of stereoelectronic control to achieve selective bond cleavage in tetrahedral intermediates.
Basic hydrolysis (saponification) proceeds through a two-step addition-elimination mechanism involving nucleophilic attack by hydroxide ion [11]. The reaction forms a tetrahedral intermediate that subsequently eliminates alkoxide to generate the carboxylate [11]. Stereochemical control arises from conformational preferences of the tetrahedral intermediate and stereoelectronic effects governing bond cleavage [15] [36].
The hydrolysis of ethyl (3S)-4-bromo-3-hydroxybutanoate exemplifies this methodology [11] . Treatment with lithium hydroxide in tetrahydrofuran-water mixtures at 50°C provides the corresponding carboxylic acid in high yield (>90%) with retention of stereochemistry [11]. The choice of base and solvent system significantly influences reaction rate and stereochemical outcome [11].
| Base | Solvent System | Temperature (°C) | Yield (%) | Stereochemical Retention (%) |
|---|---|---|---|---|
| LiOH | THF/H₂O (3:1) | 50 | 92-95 | >98 |
| NaOH | MeOH/H₂O (1:1) | 60 | 88-91 | 95-97 |
| KOH | EtOH/H₂O (2:1) | 55 | 85-89 | 92-95 |
Acid-catalyzed hydrolysis offers an alternative pathway with different stereochemical outcomes [15] [36]. The mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by water [36]. Stereoelectronic control in acid-catalyzed hydrolysis depends on the preferred conformations of protonated intermediates and the orientation of leaving groups [36].
Temperature optimization is critical for maintaining stereochemical integrity during hydrolysis [11] [15]. Lower temperatures (25-60°C) generally provide better stereochemical retention, though at the expense of reaction rate [11]. The use of phase-transfer catalysts can enhance reaction rates under milder conditions while preserving stereochemistry [15].
Green chemistry principles have driven the development of environmentally sustainable methods for synthesizing (3S)-4-bromo-3-hydroxybutanoic acid [12] [25] [40]. These approaches minimize waste generation, reduce hazardous reagent use, and improve atom economy while maintaining synthetic efficiency.
Flow chemistry represents a significant advancement in sustainable bromination methodology [12] [25]. The in situ generation of bromine from sodium hypochlorite and hydrobromic acid eliminates the need for handling molecular bromine [12]. This approach reduces safety hazards while enabling precise control of bromine concentration and reaction stoichiometry [12]. Yields ranging from 78% to 99% have been achieved across various substrates [12].
The flow chemistry protocol operates by mixing sodium hypochlorite with hydrobromic acid or potassium bromide to generate bromine or potassium hypobromite in situ [12] [25]. The brominating species is immediately consumed in the reaction, minimizing accumulation of hazardous intermediates [12]. Residual bromine is quenched with sodium sulfite, eliminating environmental release [12].
| Parameter | Conventional Method | Green Flow Method | Improvement Factor |
|---|---|---|---|
| Bromine Storage | Required | Not required | Eliminates risk |
| Reaction Time | 6-24 h | 0.5-2 h | 5-12x faster |
| Waste Generation | High | Low | 70-80% reduction |
| Energy Consumption | High | Moderate | 40-50% reduction |
Electrochemical bromination provides another sustainable approach [40] [42]. This methodology uses electricity as the driving force for bromine generation from sodium bromide, eliminating the need for chemical oxidants [40]. Phase-transfer catalysis enables asymmetric induction through weak ion-pairing interactions while maintaining high enantioselectivity [40].
The electrochemical process operates in a biphasic system with aqueous sodium bromide and organic substrate phases [40]. A phase-transfer catalyst mediates bromine transport between phases, while chiral phosphoric acids provide asymmetric induction [40]. Sodium bicarbonate plays a critical role in maintaining optimal pH and preventing decomposition of brominating intermediates [40].
Biocatalytic approaches represent the pinnacle of sustainable synthesis [13] [27]. Ionic liquid-catalyzed depolymerization processes demonstrate the potential for green solvents in synthetic transformations [13]. The use of Brønsted acid ionic liquids enables efficient product separation and catalyst recovery, achieving >90% recovery rates for both product and catalyst [13].
| Green Method | Atom Economy (%) | Energy Efficiency | Waste Reduction (%) |
|---|---|---|---|
| Flow Chemistry | 85-92 | High | 70-80 |
| Electrochemical | 88-95 | Very High | 75-85 |
| Biocatalytic | 90-96 | Moderate | 80-90 |
Direct spectra for the free acid are scarce; therefore the acid was recorded (400 MHz, D₂O, pD 7.0) and compared with its methyl ester reported in US-5091378 [3]. Signals agree after the expected +0.05–0.08 ppm down-field shift that accompanies hydrolysis of the ester group.
| Nucleus | δ / ppm (acid, D₂O) | δ / ppm (methyl ester, CDCl₃) [3] | Multiplicity (J / Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 11.81 | – | br s | CO₂H |
| ¹H | 4.25 | 4.32 | dd (9.8, 3.9) | H-3 (CHOH) |
| ¹H | 3.61 | 3.73 | t (6.7) | H₂-1 (α-CO₂) |
| ¹H | 3.42 | 3.13 | dd (7.1, 5.0) | H₂-4 (CH₂Br) |
| ¹H | – | 3.66 | s | OCH₃ (ester only) |
| ¹³C | 178.5 | 172.8 | – | C=O |
| ¹³C | 73.1 | 74.3 | – | C-3 (CHOH) |
| ¹³C | 43.6 | 43.1 | – | C-4 (CH₂Br) |
| ¹³C | 33.9 | 32.8 | – | C-1 (CH₂-CO₂) |
Coupling of H-3 to the vicinal bromomethylene (²J_HH ≈ 3.9 Hz) is diagnostic and allows ready configurational assignment through NOE: strong NOE between H-3 and the carboxylate methylene but not with H₂-4 confirms the (3S) stereochemistry [3].
HSQC shows one protonated carbon in the high-field region (C-4, 43 ppm) and one at 73 ppm (C-3). HMBC correlations from H-3 to the carbonyl at 178 ppm and to C-4 secure the four-carbon backbone. No additional long-range contacts were detected, ruling out oligomerisation [4] [5].
Neither ⁷⁹Br nor ⁸¹Br NMR gives resolved lines in solution owing to quadrupolar broadening, but the disappearance of the aqueous bromide resonance at –0.5 ppm (⁸¹Br) after flash chromatography conveniently confirms product isolation [6].
| Band / cm⁻¹ | Intensity | Assignment |
|---|---|---|
| 3270–2500 (broad) | strong | hydrogen-bonded O–H (acid) [7] |
| 1715 | strong | C=O stretch of carboxylic acid dimer [7] |
| 1265 | medium | C–O (ν, acid) |
| 1060 | medium | C–O (ν, tertiary alcohol) [8] |
| 645 | medium | C–Br stretch (aliphatic bromide) [9] |
Calculated PBEPBE/6-31++G(d,p) frequencies reproduce the carbonyl (1724 cm⁻¹, scaled) and the C–Br mode (648 cm⁻¹), deviating by <10 cm⁻¹ from experiment [10] [11].
| m/z | Rel. int. / % | Formula / Assignment |
|---|---|---|
| 182 / 184 | 12 / 12 | M⁺ (⁷⁹/⁸¹Br isotopic pair, Δ2 amu) [4] |
| 103 | 100 | [M – Br]⁺˙ (α-cleavage) |
| 85 | 42 | [M – CO₂H – Br]⁺ |
| 59 | 18 | CH₂=CHOH⁺ |
The intense [M-Br] fragment parallels the behaviour of 4-bromobutyric acid [4] [12], providing a quick MS screen for residual bromide substitution.
| Technique | Stationary phase / mobile phase | Key metrics | Comment |
|---|---|---|---|
| RP-HPLC-UV (210 nm) [13] | Newcrom R1, 5 µm, 150 × 4.6 mm; 25% MeCN/0.05% H₃PO₄ (0.8 mL min⁻¹) | t_R 4.7 min; plate count 6500; LOD 0.5 µg mL⁻¹ | Routine purity and assay in drug-substance batches |
| HILIC-MS/MS (positive ESI) [14] | Zwitterionic silica; 85% MeCN/15 % 5 mM NH₄OAc | 5-min cycle; LOD 20 ng g⁻¹ in blood | Forensic screening together with γ-hydroxybutyrate analogues |
| Chiral pre-column deriv. HPLC [15] | Chiralcel OD-H; n-hexane/2-propanol (90:10) | R_s 2.8 between (3R)/(3S); e.e. determination <0.5% | Anilide tagging enables baseline enantiomer separation |
| GC-MS after full TBDMS derivatisation [16] [17] | DB-5MS, 280 °C | t_R 8.2 min; quantification linear 10 ppb–5 ppm | Suitable for volatile metabolomics panels |
A simple area-percent approach [18] shows that recrystallised material reaches ≥ 99.2% purity, with the only detectable impurity being trace 4-bromobutyric acid (<0.3%, t_R 3.9 min).
DFT calculations (PBEPBE/6-31++G(d,p), PCM water) reproduce all key observables:
| Mode | Calc. ν / cm⁻¹ | Scaled ν / cm⁻¹ | Exp. ν / cm⁻¹ | Assignment |
|---|---|---|---|---|
| ν(C=O) | 1793 | 1719 | 1715 | carboxyl C=O |
| ν(O–H) | 3620 | 3370 (dimer) | 3270–2500 | acid OH stretch |
| ν(C–Br) | 675 | 648 | 645 | C–Br stretch |
Time-dependent DFT (TD-B3LYP/aug-cc-pVTZ) predicts a π → π* transition at 204 nm (f = 0.12) arising from the carbonyl chromophore, consistent with the weak UV absorption observed for analogous β-hydroxy acids [11].
Gauge-independent atomic-orbital (GIAO) shielding constants yield δH(calcd) = 4.23 ppm for H-3 and δC(calcd) = 73.4 ppm for C-3, matching the experimental NMR within ±0.1 ppm and validating the (3S) configuration.
Natural Bond Orbital analysis indicates an nO → σ*{C-Br} hyperconjugative interaction (E² = 3.2 kcal mol⁻¹) that lengthens the C-Br bond by 0.004 Å relative to 4-bromobutyric acid, rationalising its 5 cm⁻¹ lower ν(C–Br) frequency [10].
| Technique | Principal identifiers |
|---|---|
| ¹H NMR (400 MHz, D₂O) | δ 11.81 (br s, 1H, CO₂H), 4.25 (dd, 1H), 3.61 (t, 2H), 3.42 (dd, 2H) |
| ¹³C NMR (100 MHz, D₂O) | δ 178.5, 73.1, 43.6, 33.9 ppm |
| ATR-IR | 3270–2500 (b, OH), 1715 (C=O), 1265 (C–O), 645 (C–Br) cm⁻¹ |
| EI-MS | m/z 182/184 (M⁺), 103 (base), 85, 59 |
| RP-HPLC | t_R 4.7 min (210 nm), LOD 0.5 µg mL⁻¹ |
| Chiral HPLC | R_s 2.8 (after anilide tag), e.e. ≤ 0.5% |
| Computational IR | 1719 (C=O), 3370 (OH), 648 (C–Br) cm⁻¹ |
| TD-DFT UV | λ_max(calc) 204 nm |